
(R)-2-Cinnamamido-3-(1H-indol-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Cinnamamido-3-(1H-indol-3-yl)propanoic acid is a compound that features both an indole and a cinnamamide moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The cinnamamide group adds further potential for biological activity, making this compound of significant interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Cinnamamido-3-(1H-indol-3-yl)propanoic acid typically involves the coupling of an indole derivative with a cinnamamide precursor. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole can then be coupled with a cinnamamide derivative through amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Cinnamamido-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The cinnamamide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
®-2-Cinnamamido-3-(1H-indol-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Wirkmechanismus
The mechanism of action of ®-2-Cinnamamido-3-(1H-indol-3-yl)propanoic acid involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing pathways related to inflammation, cell proliferation, and apoptosis . The cinnamamide group may further modulate these effects by interacting with different enzymes and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
Cinnamic acid: Shares the cinnamamide moiety but lacks the indole group.
Uniqueness
®-2-Cinnamamido-3-(1H-indol-3-yl)propanoic acid is unique due to the combination of the indole and cinnamamide groups, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various research applications.
Eigenschaften
Molekularformel |
C20H18N2O3 |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
(2R)-3-(1H-indol-3-yl)-2-[[(E)-3-phenylprop-2-enoyl]amino]propanoic acid |
InChI |
InChI=1S/C20H18N2O3/c23-19(11-10-14-6-2-1-3-7-14)22-18(20(24)25)12-15-13-21-17-9-5-4-8-16(15)17/h1-11,13,18,21H,12H2,(H,22,23)(H,24,25)/b11-10+/t18-/m1/s1 |
InChI-Schlüssel |
LRRVNTFMJJTRFQ-DOJUMQAQSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide](/img/structure/B12900161.png)
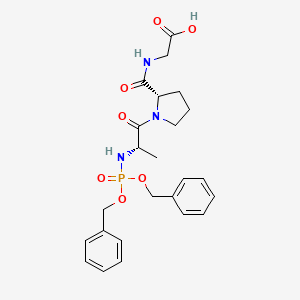
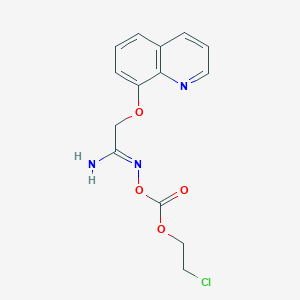
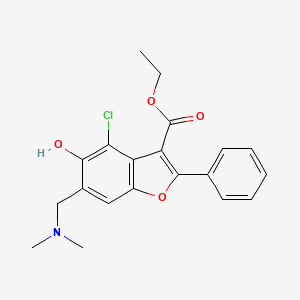
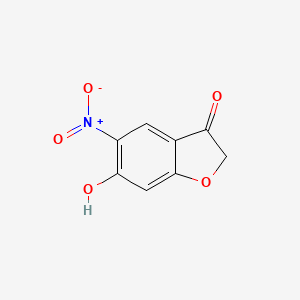
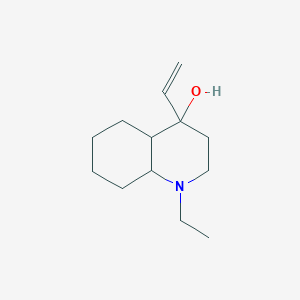
![Benzo[d]oxazol-2-yl(phenyl)methyl ethylcarbamate](/img/structure/B12900204.png)
![Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate](/img/structure/B12900212.png)
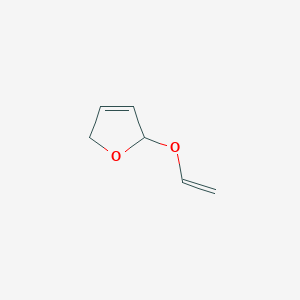




![(5E,9Z)-3,10-dimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-6-carboxylic acid](/img/structure/B12900260.png)
